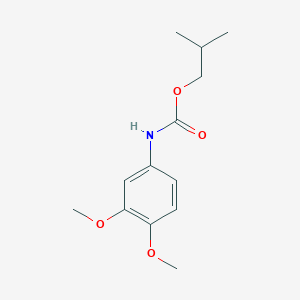![molecular formula C19H18FNO B3496136 (2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B3496136.png)
(2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile
概要
説明
(2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group and a methylpropoxyphenyl group attached to a prop-2-enenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate:
Preparation of the Methylpropoxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with 2-methylpropyl bromide under basic conditions.
Coupling Reaction: The final step involves the coupling of the fluorophenyl and methylpropoxyphenyl intermediates with acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.
化学反応の分析
Types of Reactions
(2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Onopordum nervosum subsp. platylepis: Studied for its bioactive compounds and antioxidant activity.
Uniqueness
(2E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile is unique due to its specific structural features, such as the presence of both fluorophenyl and methylpropoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-14(2)13-22-19-8-6-15(7-9-19)10-17(12-21)16-4-3-5-18(20)11-16/h3-11,14H,13H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTYDJAGBJWWMH-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B3496057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3496059.png)
![N-1,3-benzodioxol-5-yl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3496064.png)
![N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3496068.png)
![N-[4-(ethylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3496076.png)
![ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3496085.png)
![3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B3496096.png)
![5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE](/img/structure/B3496102.png)
![2-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3496106.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3496121.png)
![N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-13-BENZODIAZOL-5-YL}ACETAMIDE](/img/structure/B3496122.png)
![6-[4-(3-Chlorophenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3496128.png)

![1-{[N-(2-ethoxyphenyl)carbamoyl]methyl}-4-piperidylpiperidine-4-carboxamide](/img/structure/B3496132.png)
